REACTION_CXSMILES
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[N:1]([CH2:4][CH2:5][O:6][CH2:7][C:8]([OH:10])=O)=[N+:2]=[N-:3].S(Cl)([Cl:13])=O>>[N:1]([CH2:4][CH2:5][O:6][CH2:7][C:8]([Cl:13])=[O:10])=[N+:2]=[N-:3]
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Name
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|
Quantity
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2.09 g
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Type
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reactant
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Smiles
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N(=[N+]=[N-])CCOCC(=O)O
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Name
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|
Quantity
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5 mL
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Type
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reactant
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Smiles
|
S(=O)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The excess thionyl chloride was removed under the vacuum of the water aspirator
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Type
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DISSOLUTION
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Details
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the residue dissolved in benzene (10 ml, dried over molecular sieves)
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Type
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CUSTOM
|
Details
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was evaporated in vacuo
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Type
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CUSTOM
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Details
|
The oil so obtained
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Type
|
DRY_WITH_MATERIAL
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Details
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was dried in vacuo (water pump) over NaOH for 1 h
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Duration
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1 h
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Name
|
|
Type
|
product
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Smiles
|
N(=[N+]=[N-])CCOCC(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 13.6 mmol | |
AMOUNT: MASS | 2.23 g | |
YIELD: PERCENTYIELD | 94.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |